Comprehensive Characterization of 2,3-Xylenesulfonic Acid
Comprehensive Characterization of 2,3-Xylenesulfonic Acid
The following technical guide details the physicochemical properties, synthesis, and applications of 2,3-xylenesulfonic acid.
Executive Summary
2,3-Xylenesulfonic acid (IUPAC: 2,3-Dimethylbenzenesulfonic acid) is a strong organic acid and a structural isomer of the commercially ubiquitous xylenesulfonic acid mixture.[1] While often encountered as a component of hydrotropic formulations (alongside the 2,4- and 3,4- isomers), the isolated 2,3-isomer possesses distinct steric and electronic profiles relevant to crystal engineering and salt selection in drug development.
This guide analyzes the molecule as a standalone entity, distinguishing it from its isomers through precise physicochemical data and mechanistic synthesis pathways.[1]
Key Identifier Matrix
| Parameter | Value |
|---|---|
| IUPAC Name | 2,3-Dimethylbenzenesulfonic acid |
| Common Name | 2,3-Xylenesulfonic acid; o-Xylene-3-sulfonic acid |
| CAS Number | 88-62-0 (Specific isomer); 25321-41-9 (General xylenesulfonic acid) |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| SMILES | CC1=C(C)C(S(=O)(=O)O)=CC=C1 |[1][2][3]
Physicochemical Profile
The physical properties of 2,3-xylenesulfonic acid are dominated by the sulfonic acid moiety, which imparts high polarity, hygroscopicity, and strong acidity.[1]
Thermodynamic & Physical Constants
The following data synthesizes experimental values for the acid in its solid and solution states. Note that the melting point is highly dependent on hydration state; the anhydrous form is difficult to isolate due to rapid atmospheric moisture absorption.[1]
| Property | Value / Range | Context & Notes |
| Melting Point | 60 – 65 °C | Likely refers to the hemi- or monohydrate form [1]. |
| Boiling Point | > 140 °C (Decomposes) | Sulfonic acids typically decompose (desulfonate) before boiling at atm pressure.[1] |
| pKa | -0.36 ± 0.5 | Strong acid; comparable to p-toluenesulfonic acid. Fully dissociated in water.[2] |
| Density | 1.3 ± 0.1 g/cm³ | Estimated based on crystalline packing of homologs. |
| Solubility (Water) | > 600 g/L | Highly soluble; forms stable hydrotropic solutions. |
| Hygroscopicity | Critical | Deliquescent solid. Must be stored under inert gas or desiccant. |
| LogP | 1.39 | Indicates moderate lipophilicity of the aromatic core, balanced by the hydrophilic head. |
Structural Geometry & Sterics
Unlike the 2,4-isomer, where the methyl groups are spaced (meta/para), the 2,3-isomer features a vicinal trimethyl substitution pattern (counting the sulfonate).[1]
-
Steric Crowding: The sulfonic acid group at position 1 is flanked by a methyl group at position 2.[1] This ortho-effect restricts rotation of the sulfonate group, potentially increasing the lattice energy of its salts (relevant for drug salt selection).
-
Electronic Effect: The methyl groups at 2 and 3 are electron-donating (+I effect).[1] The position 2 methyl destabilizes the developing negative charge on the sulfonate less effectively than a para-substituent, but the overall electron-rich ring makes the sulfonate slightly less acidic than benzenesulfonic acid.
Synthesis & Regiochemistry
The synthesis of 2,3-xylenesulfonic acid is a classic study in electrophilic aromatic substitution (EAS) regioselectivity.[1] It is produced via the sulfonation of o-xylene (1,2-dimethylbenzene).
Reaction Pathway
Sulfonation of o-xylene yields two primary isomers:
-
3,4-Dimethylbenzenesulfonic acid (Major product, ~55%): Sulfonation at position 4 (least sterically hindered).[1]
-
2,3-Dimethylbenzenesulfonic acid (Minor/Secondary product, ~45%): Sulfonation at position 3 (sterically crowded between methyl and hydrogen).[1]
Note: The relatively high yield of the 2,3-isomer (45%) is notable and requires careful separation if high purity is needed [2].[1]
Figure 1: Product distribution during the sulfonation of o-xylene. The 2,3-isomer is formed in significant quantities despite steric hindrance.
Purification Protocols
For research applications requiring >98% purity 2,3-isomer:
-
Fractional Crystallization: The salts (sodium or barium) often exhibit different solubilities.[1] The 3,4-isomer salt is typically less soluble and crystallizes first.
-
HPLC Separation: For analytical standards, reverse-phase chromatography (C18 column) with an acidic mobile phase (Water/Methanol + 0.1% TFA) separates the isomers based on slight differences in hydrophobicity.[1]
Hydrotropy & Applications
The primary industrial and pharmaceutical utility of 2,3-xylenesulfonic acid lies in its hydrotropic properties .[1]
Mechanism of Hydrotropy
Unlike surfactants, 2,3-xylenesulfonic acid does not form micelles at low concentrations.[1] Instead, it aggregates via π-π stacking with hydrophobic drug molecules, disrupting the water structure and increasing the solubility of the guest molecule.
-
Minimum Hydrotrope Concentration (MHC): Typically 0.5 – 1.0 M.[1]
-
Selectivity: The 2,3-isomer's specific geometry may offer different solubilization profiles for planar drugs compared to the 2,4-isomer mixture.
Figure 2: Hydrotropic mechanism. The acid acts as a coupling agent, bridging the hydrophobic drug and the aqueous solvent.
Pharmaceutical Salt Formation
In drug development, sulfonic acids are used to form salts with basic drugs (APIs).[1]
-
Rationale: If a drug is unstable as a hydrochloride (due to volatility of HCl) or mesylate, a xylenesulfonate salt may provide a non-hygroscopic, crystalline alternative.[1]
-
2,3-Specific Advantage: The steric bulk of the ortho-methyl group in the 2,3-isomer can induce different crystal packing habits, potentially solving polymorphism issues found with simpler counterions.[1]
Analytical Characterization
To validate the identity of 2,3-xylenesulfonic acid against its isomers, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]
1H-NMR Prediction
Distinguishing 2,3- from 3,4- isomers relies on the splitting patterns of the aromatic protons.[1]
-
2,3-Isomer (C₈H₁₀O₃S):
-
3,4-Isomer:
-
Aromatic Region: 3 aromatic protons, but the pattern is ABX or AMX (H2 is isolated, H5 and H6 are adjacent).[1]
-
Key Difference: The 3,4-isomer will show a distinct singlet (H2) in the aromatic region, whereas the 2,3-isomer has three coupled protons.
-
Handling & Safety
Signal Word: DANGER
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).[1]
-
Storage: Hygroscopic. Store in a desiccator or tightly sealed container.
-
Incompatibility: Reacts violently with strong bases and oxidizing agents.[1] Corrosive to metals (forms hydrogen gas).
References
-
Smolecule. (2023).[1][2] 2,3-Dimethylbenzenesulfonic acid Physical Properties and CAS 88-62-0. Retrieved from [1]
-
Kort, C. W. F., & Cerfontain, H. (1969). Aromatic sulfonation.[2][6][7][8] Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from
-
National Institutes of Health (NIH). (2025). Benzenesulfonic acid, dimethyl- (PubChem CID 172623).[3] PubChem Database.[1][3] Retrieved from
-
Chemos GmbH. (2025). Safety Data Sheet: 2,3-Dimethylbenzenesulfonic Acid. Retrieved from [4]
Sources
- 1. Benzenesulfonic acid, dimethyl- | C8H10O3S | CID 172623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]
- 3. GSRS [precision.fda.gov]
- 4. chemos.de [chemos.de]
- 5. chemithon.com [chemithon.com]
- 6. 2,3-Dimethylbenzenesulfonic acid | CAS#:25321-41-9 | Chemsrc [chemsrc.com]
- 7. EP0111354B1 - Alkylxylene sulphonate compounds, their preparation and use - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
